![molecular formula C12H12O3 B2690144 4-(3,6-dihydro-2H-pyran-4-yl)benzoic acid CAS No. 1247826-76-1](/img/structure/B2690144.png)
4-(3,6-dihydro-2H-pyran-4-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(3,6-dihydro-2H-pyran-4-yl)benzoic acid” is a chemical compound with the molecular formula C12H12O3 . It has a molecular weight of 204.23 . This compound is related to benzoic acid, which is a simple aromatic carboxylic acid .
Molecular Structure Analysis
The molecular structure of “4-(3,6-dihydro-2H-pyran-4-yl)benzoic acid” consists of a benzoic acid moiety attached to a 3,6-dihydro-2H-pyran ring . The InChI code for this compound is 1S/C12H12O3/c13-12(14)11-3-1-2-10(8-11)9-4-6-15-7-5-9/h1-4,8H,5-7H2,(H,13,14) .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3,6-dihydro-2H-pyran-4-yl)benzoic acid” include a predicted boiling point of 337.5±42.0 °C and a predicted density of 1.143±0.06 g/cm3 .Scientific Research Applications
Synthesis of 3,4-Dihydropyran-2-Ones
The compound can be used in the synthesis of 3,4-Dihydropyran-2-Ones . This process involves the use of a diverse range of substrates, catalysts, and reaction conditions, which can be classified into [4+2]-and [3+3]-type cycloadditions . The resulting products are often directed towards epimerization and functionalization to produce more complex molecules with potential applications in the biological field .
Hydroxyl-Protecting Reagent
“4-(3,6-dihydro-2H-pyran-4-yl)benzoic acid” is used as a hydroxyl-protecting reagent in organic synthesis . It acts as an intermediate in synthetic chemistry and is used to protect various reactive functional groups .
Intermediate for Organic Synthesis
This compound plays an important role as an intermediate for organic synthesis . It is used in the agrochemical, pharmaceutical, and dyestuff fields .
Production of Functionalized Enones
3,4-Dihydropyran-2-Ones, which can be synthesized using this compound, provide a versatile platform for accessing functionalized enones . This makes them a subject of significant interest in natural product extraction and novel synthesis .
Production of γ-Lactones
The compound can also be used in the production of γ-lactones . These compounds have various applications in the pharmaceutical industry .
Production of Cyclic Enamines
Another application of “4-(3,6-dihydro-2H-pyran-4-yl)benzoic acid” is in the production of cyclic enamines . These compounds are useful in organic synthesis due to their reactivity .
Production of 2-Pyrones
The compound can also be used in the production of 2-pyrones . These compounds have various applications in the pharmaceutical industry .
Organocatalysis with N-Heterocyclic Carbenes (NHCs)
One of the most commonly used methods for producing 3,4-dihydropyran-2-ones is through organocatalysis with N-heterocyclic carbenes (NHCs) . This method has been gaining popularity in research since the publication of the annulation of tropones and enals via homoenolate in 2006 .
Safety and Hazards
Mechanism of Action
Target of Action
“4-(3,6-dihydro-2H-pyran-4-yl)benzoic acid” is a benzoic acid derivative. Benzoic acid derivatives are known to have a wide range of biological activities, including antimicrobial, antifungal, and antiviral effects . .
Mode of Action
Many benzoic acid derivatives exert their effects by interacting with enzymes or receptors in the cell, altering their function .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it might affect. Benzoic acid derivatives can participate in a variety of biochemical reactions, depending on their specific functional groups .
Pharmacokinetics
Benzoic acid and its derivatives are generally well absorbed and are known to undergo extensive metabolism in the body .
Result of Action
Benzoic acid derivatives can have a variety of effects at the cellular level, depending on their specific targets .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can influence the activity and stability of benzoic acid derivatives .
properties
IUPAC Name |
4-(3,6-dihydro-2H-pyran-4-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c13-12(14)11-3-1-9(2-4-11)10-5-7-15-8-6-10/h1-5H,6-8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWBASXVJVQCMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC=C1C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,6-dihydro-2H-pyran-4-yl)benzoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.